Cas no 121822-36-4 (L-Valinamide,N-[4-[[N2-[N2-(N-acetyl-L-seryl)-L-glutaminyl]-L-asparaginyl]amino]-2,4,5-trideoxy-5-phenylpentonoyl]-L-valyl-(9CI))

L-Valinamide,N-[4-[[N2-[N2-(N-acetyl-L-seryl)-L-glutaminyl]-L-asparaginyl]amino]-2,4,5-trideoxy-5-phenylpentonoyl]-L-valyl-(9CI) structure
121822-36-4 structure
Product Name:L-Valinamide,N-[4-[[N2-[N2-(N-acetyl-L-seryl)-L-glutaminyl]-L-asparaginyl]amino]-2,4,5-trideoxy-5-phenylpentonoyl]-L-valyl-(9CI)
CAS-nummer:121822-36-4
MF:C35H55N9O11
MW:777.864908456802
CID:151695
PubChem ID:451573
Update Time:2025-04-19

L-Valinamide,N-[4-[[N2-[N2-(N-acetyl-L-seryl)-L-glutaminyl]-L-asparaginyl]amino]-2,4,5-trideoxy-5-phenylpentonoyl]-L-valyl-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • L-Valinamide,N-[4-[[N2-[N2-(N-acetyl-L-seryl)-L-glutaminyl]-L-asparaginyl]amino]-2,4,5-trideoxy-5-phenylpentonoyl]-L-valyl-(9CI)
    • (2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-N-[(2S)-4-amino-1-[[(2S)-5-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-
    • L-Valinamide,N-[4-[[N2-[N2-(N-acetyl-L-seryl)-L-glutaminyl]-L-asparaginyl]amino]-2,4,5-trideoxy-5-phenylpentonoyl]-L-valyl-(9
    • 121822-36-4
    • L-Valinamide, N-(4-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-2,4,5-trideoxy-5-phenylpentonoyl)-L-valyl-
    • L-Valinamide, N-[4-[[N2-[N2-(N-acetyl-L-seryl)-L-glutaminyl]-L-asparaginyl]amino]-2,4,5-trideoxy-5-phenylpentonoyl]-L-valyl-
    • (2S)-2-[[(2S)-2-acetamido-3-hydroxy-propanoyl]amino]-N-[(1S)-3-amino-1-[[(1S)-1-benzyl-4-[[(1S)-1-[[(1S)-1-carbamoyl-2-methyl-propyl]carbamoyl]-2-methyl-propyl]amino]-2-hydroxy-4-oxo-butyl]carbamoyl]-3-oxo-propyl]pentanediamide
    • Ac-Ser-Gln-Asn-(3RS,4S)AHPPA-Val-Val-NH2
    • Inchi: 1S/C35H55N9O11/c1-17(2)29(31(38)51)44-35(55)30(18(3)4)43-28(50)15-25(47)22(13-20-9-7-6-8-10-20)41-33(53)23(14-27(37)49)42-32(52)21(11-12-26(36)48)40-34(54)24(16-45)39-19(5)46/h6-10,17-18,21-25,29-30,45,47H,11-16H2,1-5H3,(H2,36,48)(H2,37,49)(H2,38,51)(H,39,46)(H,40,54)(H,41,53)(H,42,52)(H,43,50)(H,44,55)/t21-,22-,23-,24-,25?,29-,30-/m0/s1
    • InChI-sleutel: CTTPVWDRGFVKIF-FFAIYHOFSA-N
    • LACHT: OC(CC(N[C@H](C(N[C@H](C(N)=O)C(C)C)=O)C(C)C)=O)[C@H](CC1C=CC=CC=1)NC([C@H](CC(N)=O)NC([C@H](CCC(N)=O)NC([C@H](CO)NC(C)=O)=O)=O)=O

Berekende eigenschappen

  • Exacte massa: 777.40245
  • Monoisotopische massa: 777.402
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 11
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 55
  • Aantal draaibare bindingen: 24
  • Complexiteit: 1370
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -3.3
  • Topologisch pooloppervlak: 344Ų

Experimentele eigenschappen

  • Dichtheid: 1.287
  • Kookpunt: 1377°Cat760mmHg
  • Vlampunt: 786.6°C
  • Brekindex: 1.562
  • PSA: 344.33
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd